Paracelsin Membrane Pore Formation Efficiency: Orders of Magnitude Higher Activity vs. Short-Chain Peptaibols
In a direct comparative study using an artificial bilayer membrane model, paracelsin, along with alamethicin F-30, chrysospermins C/D, and texenomycin A, exhibited membrane pore-forming activity that was higher by several orders of magnitude compared to smaller peptaibols containing fewer than 17 amino acid residues (e.g., ampullosporins, trichofumins, bergofungins, cephaibols) [1]. This demonstrates that peptaibol length is a critical determinant of membrane activity, placing paracelsin in the high-activity tier.
| Evidence Dimension | Membrane pore formation efficiency |
|---|---|
| Target Compound Data | Higher activity by several orders of magnitude (qualitative comparative statement) |
| Comparator Or Baseline | Smaller peptaibols (<17 amino acids: ampullosporins, trichofumins, bergofungins, cephaibols) |
| Quantified Difference | Several orders of magnitude higher |
| Conditions | Artificial bilayer membrane model; 14 naturally occurring peptaibols and 2 modified ampullosporins were compared. |
Why This Matters
This data confirms that substituting paracelsin with a shorter peptaibol analog would result in a catastrophic loss of membrane-modifying function, making paracelsin the appropriate choice for studies requiring robust ion channel formation.
- [1] Grigoriev, P. A., Berg, A., Schlegel, B., Gräfe, U. (2003). Differences in membrane pore formation by peptaibols. Journal of Peptide Science, 9(11-12), 763-768. View Source
